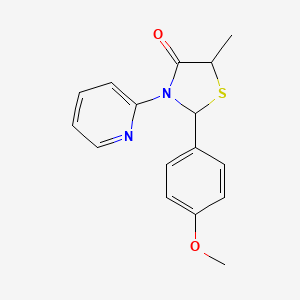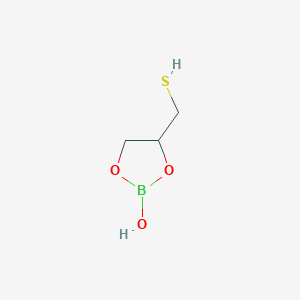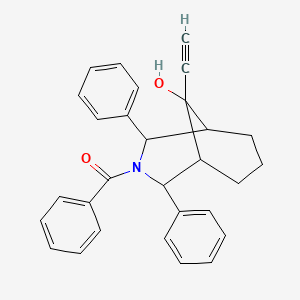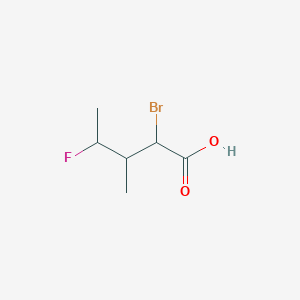
2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the methoxyphenyl and pyridinyl groups enhances its chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzaldehyde, 2-aminopyridine, and thioglycolic acid under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the pyridinyl group, converting it to a dihydropyridine derivative.
Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.
Medicine: Shows potential anticancer properties by inhibiting the proliferation of cancer cells.
Industry: Used in the development of new materials with specific chemical properties.
作用机制
The biological activity of 2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by interacting with specific signaling pathways.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)-3-(pyridin-2-yl)-1,3-thiazolidin-4-one: Lacks the methyl group at the 5-position.
2-(4-Methoxyphenyl)-5-methyl-1,3-thiazolidin-4-one: Lacks the pyridinyl group.
2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-oxazolidin-4-one: Contains an oxazolidinone ring instead of a thiazolidinone ring.
Uniqueness
The presence of both the methoxyphenyl and pyridinyl groups in 2-(4-Methoxyphenyl)-5-methyl-3-(pyridin-2-yl)-1,3-thiazolidin-4-one enhances its chemical reactivity and biological activity compared to similar compounds. The methyl group at the 5-position also contributes to its unique properties, making it a versatile compound for various applications.
属性
CAS 编号 |
65551-34-0 |
|---|---|
分子式 |
C16H16N2O2S |
分子量 |
300.4 g/mol |
IUPAC 名称 |
2-(4-methoxyphenyl)-5-methyl-3-pyridin-2-yl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H16N2O2S/c1-11-15(19)18(14-5-3-4-10-17-14)16(21-11)12-6-8-13(20-2)9-7-12/h3-11,16H,1-2H3 |
InChI 键 |
LQHSGXAZCUIOLH-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)N(C(S1)C2=CC=C(C=C2)OC)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14471812.png)

![2,4-Bis[4-(2-phenylethenyl)phenyl]-2H-1,2,3-triazole](/img/structure/B14471819.png)
![(1S)-3,7,7-Trimethylbicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B14471822.png)
![4,4,6,7-Tetramethyl-2-oxobicyclo[4.2.0]octan-7-yl acetate](/img/structure/B14471830.png)
![2-{4-[(4-Chlorophenoxy)methyl]phenoxy}propan-1-ol](/img/structure/B14471834.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(ethylhexylamino)-3'-methyl-2'-(phenylamino)-](/img/structure/B14471836.png)
![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde, 4-methyl-1-(1-methylethyl)-](/img/structure/B14471843.png)

![N-[2-(4-Methoxyphenyl)-6-phenyl-4H-pyran-4-ylidene]hydroxylamine](/img/structure/B14471847.png)

![[(2-Phenylpropyl)selanyl]benzene](/img/structure/B14471863.png)

